5-(1H-imidazol-1-yl)pentanoic acid
Overview
Description
5-(1H-imidazol-1-yl)pentanoic acid is a chemical compound that features an imidazole ring attached to a pentanoic acid chain The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules
Mechanism of Action
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . The specific interactions of this compound with its targets and the resulting changes are subjects for future investigation.
Biochemical Pathways
The biochemical pathways affected by 5-(1H-imidazol-1-yl)pentanoic acid are currently unknown. Imidazole is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures , suggesting that this compound may interact with similar biochemical pathways
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile .
Result of Action
Given the broad biological activities of imidazole derivatives , it is plausible that this compound may have diverse effects at the molecular and cellular levels
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazol-1-yl)pentanoic acid typically involves the formation of the imidazole ring followed by the attachment of the pentanoic acid chain. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and involves the addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Another method involves the use of room temperature ionic liquids for the one-pot synthesis of triaryl imidazoles. This method does not require any added catalyst and offers excellent yields with simple work-up procedures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The use of ionic liquids and nickel catalysis are promising due to their efficiency and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions
5-(1H-imidazol-1-yl)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: 5-(1H-imidazol-1-yl)pentanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1H-imidazol-1-yl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as catalysts or polymers.
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, lacking the pentanoic acid chain.
Histidine: An amino acid containing an imidazole ring, which is a precursor to many biologically active molecules.
Biotin: A vitamin that contains an imidazole ring fused with a thiophene ring.
Uniqueness
5-(1H-imidazol-1-yl)pentanoic acid is unique due to the presence of both the imidazole ring and the pentanoic acid chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different applications.
Properties
IUPAC Name |
5-imidazol-1-ylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-8(12)3-1-2-5-10-6-4-9-7-10/h4,6-7H,1-3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRRZWTXQVETAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510242 | |
Record name | 5-(1H-Imidazol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68887-65-0 | |
Record name | 5-(1H-Imidazol-1-yl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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